molecular formula C19H30N2 B10887067 1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B10887067
M. Wt: 286.5 g/mol
InChI Key: LJVJTEXKTXQCQO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine is an organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 4-ethylbenzyl chloride.

    Nucleophilic Substitution: Cyclohexylamine reacts with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 1-cyclohexyl-4-[(4-ethylphenyl)methyl]amine.

    Cyclization: The intermediate undergoes cyclization with ethylene diamine under reflux conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpiperazine: Lacks the 4-ethylphenylmethyl group, making it less complex.

    4-Benzylpiperazine: Contains a benzyl group instead of the cyclohexyl group.

    1-(4-Methylphenyl)piperazine: Features a methylphenyl group instead of the ethylphenylmethyl group.

Uniqueness

1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C19H30N2/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19/h8-11,19H,2-7,12-16H2,1H3

InChI Key

LJVJTEXKTXQCQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3

Origin of Product

United States

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